REACTION_CXSMILES
|
[I-].C[S+](C)(C)=O.[H-].[Na+].[CH3:9]S(C)=O.[CH2:13]([N:20]1[CH2:25][CH2:24][O:23][CH:22]([C:26]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:27])[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C)C=O.O>[CH2:13]([N:20]1[CH2:25][CH2:24][O:23][CH:22]([C:26]2([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[CH2:9][O:27]2)[CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
783 mg
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
142 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
251 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
(4-Benzyl-morpholin-2-yl)-phenyl-methanone
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)C(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified
|
Type
|
ADDITION
|
Details
|
with a mixture of ethyl acetate/heptane (20/80)
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)C1(OC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 825 mg | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |